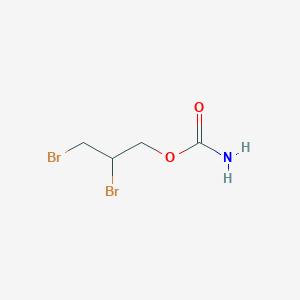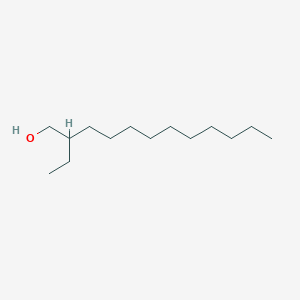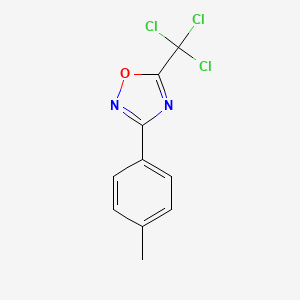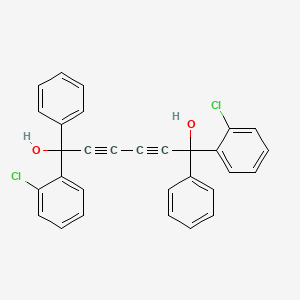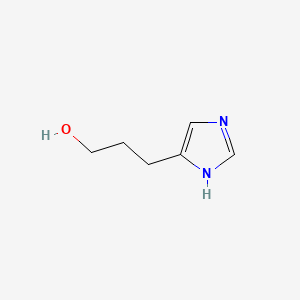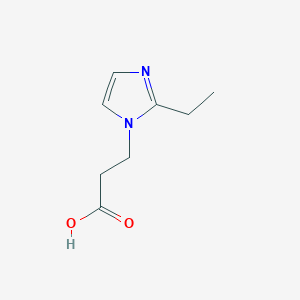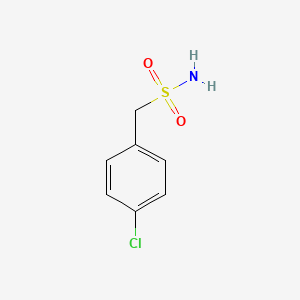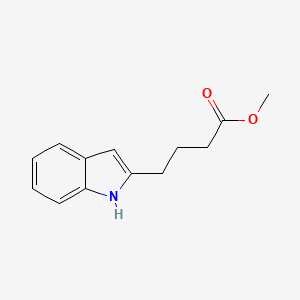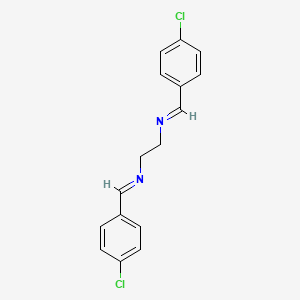
Bis(p-chlorobenzylidene)ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(p-chlorobenzylidene)ethylenediamine (BCBE) is an organic compound with the molecular formula C12H14Cl2N2. It is a colorless solid that is soluble in organic solvents. BCBE is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as an intermediate in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
3. Catalysis and Industrial Applications
- Application Summary: Schiff bases and their metal complexes, which are similar to Bis(p-chlorobenzylidene)ethylenediamine, have various applications in the fields of catalysis, industrial processes, dyes, polymers, and organic intermediate synthesis .
- Methods of Application: These compounds are prepared by the condensation of primary amines with carbonyl compounds. They are used as ligands to form stable complexes with transition metals .
- Results: Due to their broad spectrum of biological activities, Schiff base complexes are useful in pharmaceutical fields. They exhibit antifungal, antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral activities .
4. Medicinal Chemistry
- Application Summary: Schiff base complexes, similar to Bis(p-chlorobenzylidene)ethylenediamine, have wide applications in medicinal chemistry due to their antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties .
- Methods of Application: These compounds are synthesized from aromatic carbonyl compounds and primary amines. They are used as ligands to form stable complexes with transition metals .
- Results: The presence of the ─CH=N group in the transition metal complexes, which contains donor nitrogen atom, is responsible for the stability, reactivity, and biological activity of complexes .
5. Catalysis and Industrial Processes
- Application Summary: Schiff bases and their metal complexes, which are similar to Bis(p-chlorobenzylidene)ethylenediamine, have various applications in the fields of catalysis, industrial processes, dyes, polymers, plant growth regulators, and organic intermediate synthesis .
- Methods of Application: These compounds are prepared by the condensation of primary amines with carbonyl compounds. They are used as ligands to form stable complexes with transition metals .
- Results: Due to their broad spectrum of biological activities, Schiff base complexes are useful in pharmaceutical fields. They exhibit antifungal, antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral activities .
6. Coordination Complexes
- Application Summary: Compounds similar to Bis(p-chlorobenzylidene)ethylenediamine, such as bis[N,N’-(2-chlorobenzylidene)ethylenediamine-kappa2N,N’]copper(I) dichloridocuprate(I) acetonitrile solvate, are used in the synthesis of coordination complexes .
- Methods of Application: These compounds are synthesized and characterized using various techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) .
- Results: The resulting coordination complexes have wide applications in medicinal chemistry, catalysis, polymerization reactions, dyes, corrosion, plant growth regulators, and analytical chemistry .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[(4-chlorophenyl)methylideneamino]ethyl]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2/c17-15-5-1-13(2-6-15)11-19-9-10-20-12-14-3-7-16(18)8-4-14/h1-8,11-12H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWYCJFPSDIEJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NCCN=CC2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(p-chlorobenzylidene)ethylenediamine | |
CAS RN |
60434-95-9 |
Source


|
| Record name | Bis(p-chlorobenzylidene)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060434959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-BIS(4-CHLOROBENZYLIDENE)ETHYLENEDIAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

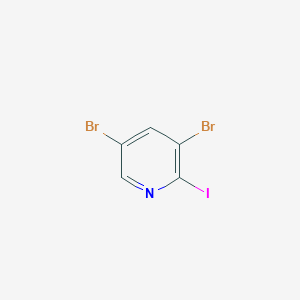

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1593454.png)


